1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Mechanism of Action
Target of Action
The primary target of this compound is the SARS-CoV-2 3CL protease . This protease plays a pivotal role in viral replication, making it a validated target for the discovery of SARS-CoV-2 therapeutics .
Mode of Action
The compound interacts with its target, the SARS-CoV-2 3CL protease, by binding to it . The high-resolution cocrystal structures established the mechanism of action of the inhibitors and the structural determinants associated with binding .
Pharmacokinetics
Triazoles, a class of compounds to which this compound belongs, are known to bind readily in the biological system with a variety of enzymes and receptors, indicating potential bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the SARS-CoV-2 3CL protease, which plays a crucial role in viral replication . By inhibiting this protease, the compound can potentially prevent the replication of the virus, thereby exerting antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Introduction of the Phenyloxane Group: The phenyloxane group can be introduced via nucleophilic substitution reactions, where a phenyl group is attached to an oxane ring.
Coupling with Triazole: The final step involves coupling the azetidine-phenyloxane intermediate with a triazole ring. This can be achieved through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-imidazole
- N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole stands out due to its unique combination of a triazole ring with an azetidine moiety and a phenyloxane group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-12-15(13-20)21-9-8-18-19-21)17(6-10-23-11-7-17)14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYEORRUNJAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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